molecular formula C9H11NO B184242 3-Amino-1-phenylpropan-1-one CAS No. 2677-69-2

3-Amino-1-phenylpropan-1-one

Cat. No.: B184242
CAS No.: 2677-69-2
M. Wt: 149.19 g/mol
InChI Key: HGZXQCCQZLSOPP-UHFFFAOYSA-N
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Description

3-Amino-1-phenylpropan-1-one is a chemical compound with the molecular formula C9H11NO . It is also known by other names such as 1-Propanone, 3-amino-1-phenyl-, 3-Amino-1-phenyl-1-propanon, and 3-Amino-1-phényl-1-propanone .


Synthesis Analysis

The synthesis of this compound involves transaminase activity. After the optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group substituted at the third carbon by a propan-1-amine . The average mass of the molecule is 149.190 Da and the monoisotopic mass is 149.084061 Da .


Chemical Reactions Analysis

This compound is a phenylpropylamine, which consists of a phenyl group substituted at the third carbon by a propan-1-amine . It is closely related to the cathinones (β-ketoamphetamines) .


Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 149.190 Da . The compound is off-white to pale yellow in color .

Scientific Research Applications

Enantioselective Synthesis

3-Amino-1-phenylpropan-1-one has been utilized in the enantioselective synthesis of pharmaceutical intermediates. For instance, a study by Zhang et al. (2015) described the engineering of a carbonyl reductase for the enantioselective reduction of β-amino ketones, highlighting its importance in producing antidepressant intermediates.

Multi-enzymatic Synthesis

The compound is a key intermediate in multi-enzymatic synthesis processes. Corrado et al. (2021) discussed a one-pot cascade synthesis of phenylpropanolamines (PPAs) using this compound, showcasing its versatility in obtaining PPAs with high purity and selectivity.

Antitumor Activity Research

Research has also been conducted on derivatives of this compound for potential antitumor activities. Isakhanyan et al. (2016) synthesized and evaluated aminoalkanol hydrochlorides derived from this compound for their antitumor properties.

Catalyst-Free Organic Synthesis

In the field of organic synthesis, Rahmati & Khalesi (2012) demonstrated the use of this compound in a one-pot, catalyst-free synthesis of fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, illustrating its utility in eco-friendly and efficient organic reactions.

Metabolic Studies

In metabolic research, Cooman & Bell (2019) studied the in vitro metabolism of compounds related to this compound, providing insights into the metabolic pathways and clearance rates in human liver microsomes.

Membrane-Stabilizing Properties

The membrane-stabilizing properties of derivatives of this compound have been studied by Malakyan et al. (2011). They investigated secondary aminopropanols for their potential in stabilizing cell membranes, highlighting the biological relevance of these compounds.

Mechanism of Action

Target of Action

3-Amino-1-phenylpropan-1-one is a compound that primarily targets adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s fight or flight response .

Mode of Action

This compound is an indirect sympathomimetic . It works by inducing the release of norepinephrine, a neurotransmitter that activates adrenergic receptors . This results in a series of physiological changes associated with the body’s response to stress or danger .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver, specifically by the cyp2d6 enzyme . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, would need further investigation.

Result of Action

The activation of adrenergic receptors by this compound can lead to a range of physiological effects. These may include increased heart rate, dilation of the pupils, and relaxation of smooth muscle in the airways . The specific effects would depend on the concentration of the compound and the specific adrenergic receptors it interacts with.

Safety and Hazards

3-Amino-1-phenylpropan-1-one can cause severe skin burns and eye damage. It is advised not to breathe its dust, fume, gas, mist, vapors, or spray. After handling, it is recommended to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn while handling this compound .

Properties

IUPAC Name

3-amino-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZXQCCQZLSOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50903138
Record name NoName_3735
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50903138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2677-69-2
Record name 1-Propanone, 3-amino-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002677692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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